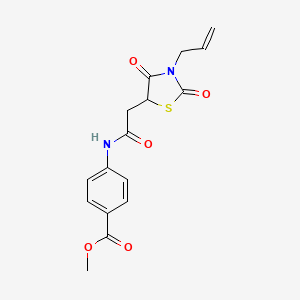

1-(甲基砜基)-4-(1-哌啶基甲酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine involves nucleophilic substitution reactions, starting with base piperazine structures. For example, the synthesis of 1-Benzenesulfonyl-4-benzhydryl-piperazine and similar derivatives is achieved through the reaction of piperazine with benzenesulfonyl chloride, showcasing the versatility of piperazine as a core structure for derivatization through sulfonylation reactions (Ananda Kumar et al., 2007).

Molecular Structure Analysis

X-ray crystallography studies reveal that these piperazine derivatives typically crystallize in the monoclinic crystal class, with the piperazine ring adopting a chair conformation. The geometry around the sulfonyl group (S atom) is distorted tetrahedral, indicative of the complex three-dimensional arrangement of atoms within these molecules. These structural details are crucial for understanding the chemical reactivity and physical properties of the compounds (Ananda Kumar et al., 2007).

Chemical Reactions and Properties

The reactivity of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine derivatives often involves interactions at the piperazine nitrogen atoms or the sulfonyl group, enabling a range of chemical transformations. For instance, radioiodination of benzylsulfonyl piperidine derivatives highlights the potential of these compounds as ligands in the development of sigma-1 receptor ligands through nucleophilic substitution reactions under specific conditions (Sadeghzadeh et al., 2014).

科学研究应用

合成和结构分析

1-(Mesitylsulfonyl)-4-(1-哌啶基甲酰)哌嗪及其衍生物已在各种科学研究领域中得到探索,特别关注它们在药物化学中的合成、结构分析和潜在应用。一项研究详细描述了从1-苯基二苯甲基哌嗪和苯磺酰氯合成类似结构的化合物1-苯磺酰-4-苯基二苯甲基哌嗪的过程。该结构经过X射线晶体学研究,揭示了一个单斜晶体类,哌嗪环呈椅状构象,硫原子周围呈畸变四面体几何构型。这项研究有助于理解这类化合物的分子构型和潜在反应性(Ananda Kumar et al., 2007)。

抗惊厥活性

哌嗪衍生物的抗惊厥潜力一直备受关注。Rybka等人的一项研究合成了一系列1,3-取代吡咯烷-2,5-二酮衍生物,显示出作为抗惊厥药物的显著潜力。虽然没有直接提到1-(Mesitylsulfonyl)-4-(1-哌啶基甲酰)哌嗪,但这项研究表明了哌嗪衍生物在开发抗惊厥药物方面的广泛适用性。该研究突出了与已建立的抗癫痫药物相比具有有利的保护指数的化合物,暗示了涉及钠和L型钙通道阻滞的潜在作用机制(Rybka et al., 2017)。

受体拮抗作用和帕金森病

哌嗪衍生物还被研究作为腺苷A2a受体拮抗剂的作用,这在帕金森病的背景下具有相关性。Vu等人的一项研究探讨了用各种二胺替代哌嗪基团,导致化合物对A2a受体具有低纳摩尔亲和力。这项研究强调了哌嗪衍生物在神经系统疾病中的治疗潜力,为进一步探索类似化合物如1-(Mesitylsulfonyl)-4-(1-哌啶基甲酰)哌嗪在类似情境中的奠定基础(Vu et al., 2004)。

属性

IUPAC Name |

piperidin-1-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-15-13-16(2)18(17(3)14-15)26(24,25)22-11-9-21(10-12-22)19(23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPNJFLHCOFDOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2482525.png)

![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)

![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)

![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)